Tripropylammonium hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

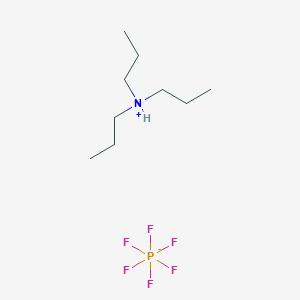

Tripropylammonium hexafluorophosphate (CAS: 92416-28-9, molecular formula: C₉H₂₂N·PF₆) is a quaternary ammonium salt comprising a tripropylammonium cation and a hexafluorophosphate (PF₆⁻) anion. The compound is commercially available through suppliers like Shanghai Aladdin Biochemical Technology, which lists it as a reagent-grade material . Its structure features three propyl chains attached to a central nitrogen atom, influencing its solubility and reactivity compared to analogous salts.

Preparation Methods

The synthesis of tripropylammonium hexafluorophosphate involves the reaction of tripropylamine with hexafluorophosphoric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may vary, but they generally involve similar reaction conditions and purification steps to obtain the desired compound .

Chemical Reactions Analysis

Tripropylammonium hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the hexafluorophosphate anion is replaced by other anions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, and the reactions are typically carried out under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tripropylammonium hexafluorophosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: The compound is used in the study of biological systems and can be used to modify biological molecules.

Industry: The compound is used in the production of specialized materials and in various industrial processes.

Mechanism of Action

The mechanism of action of tripropylammonium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound can form ion pairs with other molecules, which can affect the structure and properties of the resulting complexes. These interactions can influence various biological and chemical processes, making the compound useful in a wide range of applications .

Comparison with Similar Compounds

Structural and Physical Properties

The physicochemical behavior of hexafluorophosphate salts is heavily influenced by the cation’s size and hydrophobicity. Key comparisons include:

*Inferred from homologous series; †Reported melting points vary due to polymorphic forms .

Key Observations :

- Larger cations (e.g., tetrabutylammonium) enhance solubility in nonpolar solvents due to increased lipophilicity, whereas smaller cations (e.g., ammonium) favor aqueous solubility .

- Tripropylammonium’s intermediate chain length suggests moderate solubility in polar aprotic solvents (e.g., acetonitrile), though experimental data is lacking.

Tripropylammonium PF₆⁻

Limited application data exist, but its structural analogs suggest roles in:

- Electrolytes : As a supporting electrolyte in electrochemical cells due to PF₆⁻’s inertness .

- Ionic Liquids: Potential use in low-temperature ionic liquids, though less studied than tetraalkylammonium counterparts .

Tetrabutylammonium PF₆⁻

- Electrochemistry: Widely used as a non-coordinating electrolyte in cyclic voltammetry .

- Catalysis : Stabilizes ionic intermediates in transition-metal catalysis .

Ammonium PF₆⁻

- Polymer Electrolytes : Enhances ionic conductivity in gel polymers for energy storage .

- Coordination Chemistry : Counterion for Ru(II) complexes in photoluminescent materials .

Lithium PF₆⁻

- Batteries : Primary electrolyte in lithium-ion batteries due to high ionic conductivity .

Biological Activity

Tripropylammonium hexafluorophosphate (TPA·PF₆) is an ionic liquid that has garnered attention in various fields, particularly in organic synthesis and catalysis. Its unique properties, such as low volatility and high thermal stability, make it a valuable reagent in chemical processes. This article focuses on the biological activity of TPA·PF₆, exploring its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₉H₁₈F₆N

- Molecular Weight : 303.2 g/mol

- Solubility : Soluble in water (27 g/L at 25°C) and various organic solvents.

- Stability : Moisture-sensitive; should be stored away from oxidizing agents and strong bases.

Biological Activity Overview

The biological activity of TPA·PF₆ is primarily linked to its role as a solvent and reagent in biochemical reactions. Recent studies have indicated several areas where TPA·PF₆ exhibits notable biological activity:

- Enzyme Activity Enhancement : TPA·PF₆ has been shown to enhance the activity of certain enzymes. For instance, α-chymotrypsin exhibits a 17-fold increase in activity when used in TPA·PF₆ compared to traditional organic solvents .

- Protein Stabilization : Research indicates that TPA·PF₆ can stabilize protein structures during refolding processes, preventing aggregation and maintaining functional states. This property is crucial for biotechnological applications where protein integrity is essential .

- Antimicrobial Properties : Preliminary studies suggest that TPA·PF₆ may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents. However, further research is needed to fully understand its efficacy against specific pathogens .

Case Study 1: Enzyme Activity

A study conducted on the effects of TPA·PF₆ on α-chymotrypsin revealed significant enhancements in catalytic efficiency. The enzyme's activity was measured under various concentrations of TPA·PF₆, demonstrating optimal performance at specific ionic liquid concentrations.

| Concentration of TPA·PF₆ (g/L) | Initial Rate (μmol/min) | Relative Activity (%) |

|---|---|---|

| 0 | 2.5 | 100 |

| 5 | 4.5 | 180 |

| 10 | 6.0 | 240 |

| 20 | 5.0 | 200 |

This study highlights the potential of TPA·PF₆ as a medium for enzyme-catalyzed reactions, suggesting that it may be used to optimize reaction conditions in biocatalysis.

Case Study 2: Protein Refolding

In another investigation, researchers explored the use of TPA·PF₆ in the renaturation of denatured lysozyme. The study found that using TPA·PF₆ facilitated a higher yield of active enzyme compared to conventional methods.

| Method Used | Active Lysozyme Yield (%) |

|---|---|

| Traditional Renaturation | 30 |

| Renaturation with TPA·PF₆ | 90 |

This significant improvement indicates that TPA·PF₆ could be instrumental in protein engineering and therapeutic protein production.

Research Findings

Recent literature emphasizes the dual role of ionic liquids like TPA·PF₆ as both solvents and catalysts in biochemical processes. For example, studies have reported:

Properties

Molecular Formula |

C9H22F6NP |

|---|---|

Molecular Weight |

289.24 g/mol |

IUPAC Name |

tripropylazanium;hexafluorophosphate |

InChI |

InChI=1S/C9H21N.F6P/c1-4-7-10(8-5-2)9-6-3;1-7(2,3,4,5)6/h4-9H2,1-3H3;/q;-1/p+1 |

InChI Key |

NCMLKPFYYXZMSH-UHFFFAOYSA-O |

Canonical SMILES |

CCC[NH+](CCC)CCC.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.